molecular formula C7H9N3O B11921505 3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one

3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one

Cat. No.: B11921505
M. Wt: 151.17 g/mol
InChI Key: SLLVQBZYOMPPFC-UHFFFAOYSA-N
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Description

3-Methyl-6,7-dihydro-2H-pyrazolo[3,4-c]pyridin-5(4H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6,7-dihydro-2H-pyrazolo[3,4-c]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-cyano-4-oxopiperidine-1-carboxylate with methylhydrazine in ethanol at room temperature. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6,7-dihydro-2H-pyrazolo[3,4-c]pyridin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-Methyl-6,7-dihydro-2H-pyrazolo[3,4-c]pyridin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6,7-dihydro-2H-pyrazolo[3,4-c]pyridin-5(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features but different biological activities.

    Pyrazolo[4,3-c]pyridine: A closely related compound with variations in the ring fusion pattern, leading to distinct chemical properties.

Uniqueness

3-Methyl-6,7-dihydro-2H-pyrazolo[3,4-c]pyridin-5(4H)-one is unique due to its specific substitution pattern and ring fusion, which confer distinct chemical reactivity and biological activity. Its potential as a versatile building block in synthetic chemistry and its promising bioactivity make it a compound of significant interest in various research fields .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-methyl-2,4,6,7-tetrahydropyrazolo[3,4-c]pyridin-5-one

InChI

InChI=1S/C7H9N3O/c1-4-5-2-7(11)8-3-6(5)10-9-4/h2-3H2,1H3,(H,8,11)(H,9,10)

InChI Key

SLLVQBZYOMPPFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(=O)NCC2=NN1

Origin of Product

United States

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